Dodecyl diphenyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl diphenyl phosphite is an organophosphorus compound with the chemical formula C24H35O3P. It is a phosphite ester, characterized by the presence of a phosphorus atom bonded to three oxygen atoms, two of which are connected to phenyl groups and one to a dodecyl group. This compound is known for its applications in various fields, including as an antioxidant and stabilizer in polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecyl diphenyl phosphite can be synthesized through the reaction of phosphorus trichloride with phenol and dodecanol. The reaction typically involves the following steps:
Formation of Diphenyl Phosphite: Phosphorus trichloride reacts with phenol to form diphenyl phosphite.
Esterification: The diphenyl phosphite is then reacted with dodecanol under controlled conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with precise control over temperature and reaction times to ensure high yields and purity. The use of catalysts and solvents may also be employed to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dodecyl diphenyl phosphite undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and alcohols.
Substitution: It can participate in substitution reactions where the phenyl or dodecyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen, are used for oxidation reactions.
Acids and Bases: Hydrolysis reactions can be catalyzed by acids or bases.
Nucleophiles: For substitution reactions, various nucleophiles can be used depending on the desired product.
Major Products
Phosphates: Formed through oxidation.
Phosphonic Acids: Resulting from hydrolysis.
Substituted Phosphites: From substitution reactions.
Scientific Research Applications
Dodecyl diphenyl phosphite has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Employed as an additive in lubricants and as a stabilizer in plastics to prevent degradation.
Mechanism of Action
The mechanism by which dodecyl diphenyl phosphite exerts its effects is primarily through its antioxidant properties. It acts by scavenging free radicals and decomposing hydroperoxides, thereby preventing oxidative degradation of materials. The molecular targets include reactive oxygen species and hydroperoxides, and the pathways involved are those related to oxidative stress and stabilization of polymers.
Comparison with Similar Compounds
Similar Compounds
Diphenyl Phosphite: Similar structure but lacks the dodecyl group.
Diethyl Phosphite: Contains ethyl groups instead of phenyl and dodecyl groups.
Dimethyl Phosphite: Contains methyl groups instead of phenyl and dodecyl groups.
Uniqueness
Dodecyl diphenyl phosphite is unique due to the presence of the long dodecyl chain, which imparts specific physical and chemical properties, such as increased hydrophobicity and compatibility with organic solvents. This makes it particularly useful in applications where these properties are advantageous, such as in lubricants and polymer stabilizers.
Properties
CAS No. |
32582-20-0 |
---|---|
Molecular Formula |
C24H35O3P |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
dodecyl diphenyl phosphite |
InChI |
InChI=1S/C24H35O3P/c1-2-3-4-5-6-7-8-9-10-17-22-25-28(26-23-18-13-11-14-19-23)27-24-20-15-12-16-21-24/h11-16,18-21H,2-10,17,22H2,1H3 |
InChI Key |
ZMANLGWZVUUVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.